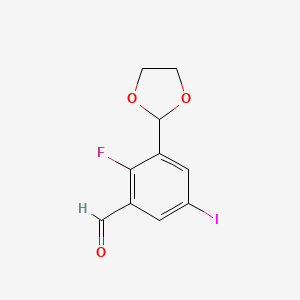

3-(1,3-Dioxolan-2-yl)-2-fluoro-5-iodobenzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8FIO3 |

|---|---|

Molecular Weight |

322.07 g/mol |

IUPAC Name |

3-(1,3-dioxolan-2-yl)-2-fluoro-5-iodobenzaldehyde |

InChI |

InChI=1S/C10H8FIO3/c11-9-6(5-13)3-7(12)4-8(9)10-14-1-2-15-10/h3-5,10H,1-2H2 |

InChI Key |

AJNIRNSJFIEHBD-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)C2=CC(=CC(=C2F)C=O)I |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the following key steps:

- Protection of the aldehyde group as a 1,3-dioxolane acetal to stabilize the aldehyde during subsequent functionalization.

- Selective halogenation and fluorination on the aromatic ring to install iodine and fluorine substituents at the desired positions.

- Purification typically by column chromatography or recrystallization.

Protection of the Aldehyde as 1,3-Dioxolane

The 1,3-dioxolane protecting group is formed by reacting the benzaldehyde derivative with ethylene glycol under acidic conditions. This step is critical to prevent unwanted reactions at the aldehyde during halogenation or fluorination.

- Typical reaction conditions involve refluxing the benzaldehyde with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid or sulfuric acid.

- The reaction is carried out in solvents like toluene or benzene with azeotropic removal of water to drive the equilibrium toward acetal formation.

Representative Preparation from Patent Literature

A patent (WO2004031195A1) describes synthetic schemes involving benzaldehydes with protective groups and halogen substituents. The process involves:

- Reacting benzaldehydes bearing protective groups (such as 1,3-dioxolane) with suitable reagents in solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.

- Using bases such as potassium carbonate or dipotassium hydrogen phosphate.

- Reaction temperatures typically range from 50 °C to reflux.

- Purification is achieved by column chromatography over silica gel or recrystallization.

- The intermediate compounds are further reacted with active methylene reagents to yield final products.

While this patent focuses on antibacterial agents, the methodology is applicable to the preparation of halogenated benzaldehyde derivatives with 1,3-dioxolane groups.

Cross-Coupling and Catalytic Methods

Recent advances in palladium-catalyzed cross-coupling reactions provide alternative synthetic routes:

- Using Pd(OAc)2 with ligands such as 1,1′-bis(diphenylphosphino)ferrocene (dppf) and bases like potassium carbonate in solvents such as 1,4-dioxane at reflux enables efficient coupling reactions to install halogen substituents.

- Optimized conditions reported include Pd(OAc)2/dppf/K2CO3 in 1,4-dioxane at reflux overnight, yielding up to 81% of desired halogenated products.

- Other catalysts such as PdCl2 or PdO result in lower yields.

- Microwave-assisted reactions were found less effective for this transformation.

This catalytic approach can be adapted to synthesize this compound by coupling appropriate fluorinated and iodinated precursors.

Alternative Synthetic Routes and Functional Group Transformations

- The use of difluoroalkylation strategies via base-catalyzed reactions with aryl aldehydes and difluorinated reagents in solvents like N-methyl-2-pyrrolidone (NMP) or DMF at 60–90 °C has been reported, followed by acid quenching and purification by flash chromatography.

- Protection of aldehyde groups as 1,3-dioxolanes is compatible with these conditions, allowing for selective functionalization.

- The iodination step may be performed post-protection or post-fluorination depending on reactivity and selectivity considerations.

Data Table: Summary of Key Preparation Conditions

| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Aldehyde protection | Ethylene glycol, p-toluenesulfonic acid catalyst | Toluene/Benzene | Reflux, azeotropic removal of water | >80 | Formation of 1,3-dioxolane protecting group |

| Aromatic fluorination | Selectfluor or NFSI | Acetonitrile, DMF | Ambient to reflux | 60–85 | Electrophilic fluorination at 2-position |

| Aromatic iodination | Iodine sources (ICl, PhICl2, or N-coordinated iodonium salts) | CH2Cl2, Acetonitrile | 0 °C to RT | 50–80 | Electrophilic iodination at 5-position |

| Pd-catalyzed coupling | Pd(OAc)2, dppf, K2CO3 | 1,4-Dioxane | Reflux overnight | 65–81 | Cross-coupling for halogen installation |

| Difluoroalkylation (alternative) | Difluoroalkyl reagents, base (e.g., KOtBu) | NMP, DMF | 60–90 °C | 70–90 | Base-catalyzed difluoroalkylation of aldehydes |

Analytical and Purification Techniques

- Purification of intermediates and final products is commonly achieved by column chromatography on silica gel using gradient solvent systems (e.g., acetone-chloroform-acetic acid mixtures).

- Recrystallization from suitable solvents is also used to improve purity.

- Characterization typically involves ^1H and ^13C Nuclear Magnetic Resonance (NMR) spectroscopy, ^19F NMR for fluorine-containing compounds, and melting point determination.

- X-ray crystallography has been employed to confirm the structure and geometry of related iodine-containing intermediates.

Chemical Reactions Analysis

Synthetic Pathways and Precursor Reactions

The compound can be synthesized via halogen-directed formylation or cross-coupling. A related benzonitrile derivative, 2-(1,3-Dioxolan-2-yl)benzonitrile, was synthesized using a bromophenyl precursor and H₂N-DABCO/KOtBu-mediated cyanation . For the target aldehyde, analogous steps might involve:

-

Iodination : Directing electrophilic iodination at the para position using hypervalent iodine reagents (e.g., PhICl₂) .

-

Formylation : Vilsmeier-Haack formylation or oxidation of a methyl group to introduce the aldehyde functionality.

Key Conditions :

-

Pd(OAc)₂/dppf/K₂CO₃ in 1,4-dioxane (reflux) for coupling steps .

-

Hexafluoroisopropanol as a solvent to activate hypervalent iodine intermediates via hydrogen bonding .

Cross-Coupling Reactions Involving the Iodine Substituent

The iodine at position 5 enables palladium-catalyzed cross-coupling. Optimization data from analogous Ugi-4CR reactions suggest the following conditions yield high efficiency:

| Catalyst | Ligand | Base | Yield |

|---|---|---|---|

| Pd(OAc)₂ | dppf | K₃PO₄ | 65% |

| Pd(OAc)₂ | dppf | Cs₂CO₃ | 72% |

| Pd(OAc)₂ | dppf | K₂CO₃ | 81% |

Applications :

-

Suzuki-Miyaura coupling with aryl boronic acids.

-

Heck coupling with alkenes.

Aldehyde-Specific Transformations

The aldehyde group participates in nucleophilic additions and condensations:

-

Imine Formation : Reacts with amines (e.g., H₂N-DABCO ) to form Schiff bases.

-

Oxidation : Converted to carboxylic acids using KMnO₄ or Ag₂O.

-

Reduction : Reduced to the primary alcohol with NaBH₄ or LiAlH₄.

Example :

In a model reaction, aldehydes in similar dioxolane-containing systems underwent condensation with hydrazines to form hydrazones .

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing fluorine and iodine substituents direct EAS to specific positions:

-

Fluorine : Meta-directing, deactivating.

-

Iodine : Weakly deactivating but ortho/para-directing due to polarizability.

Limitations :

Steric hindrance from the dioxolane group may suppress further substitution at position 3.

Hypervalent Iodine Reactivity

The iodine atom can engage in hypervalent bonding, as seen in benzoiodazolone derivatives :

-

Ligand Exchange : Reacts with Cl⁻ or F⁻ to form chlorobenziodoxolones or fluorinated analogs.

-

Cyclization : Forms spiro-intermediates under POCl₃ catalysis, enabling abnormal ring expansions in electron-rich systems .

Example Reaction Pathway :

Dioxolane Deprotection and Functionalization

The 1,3-dioxolane group can be hydrolyzed under acidic conditions:

Conditions :

-

6 M HCl in THF, reflux for 4–6 hours.

Scientific Research Applications

3-(1,3-Dioxolan-2-yl)-2-fluoro-5-iodobenzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxolan-2-yl)-2-fluoro-5-iodobenzaldehyde depends on its specific application. In biological systems, the compound may interact with cellular components through its aldehyde group, forming covalent bonds with nucleophilic sites on proteins or nucleic acids. The fluorine and iodine atoms can also influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Table 1: Comparison of Dioxolane-Substituted Benzaldehyde Derivatives

*Molecular formulas inferred from structural analysis.

- Substituent Position Effects : The target compound’s fluorine and iodine at positions 2 and 5 create steric and electronic contrasts with QN-6302, which lacks halogens. This difference may render JN-3609 more reactive in electrophilic substitutions or metal-catalyzed reactions.

- Aromatic System Differences : QG-9490’s furan ring offers greater electron density compared to benzene, favoring nucleophilic aromatic substitutions but reducing stability under oxidative conditions .

Halogenated Benzaldehyde Derivatives Without Dioxolane Groups

5-Chloro-2-hydroxy-3-iodobenzaldehyde (CAS 215124-03-1) (Table 2) provides a contrasting example of halogenation and functional group interplay:

Table 2: Comparison with 5-Chloro-2-hydroxy-3-iodobenzaldehyde

- Functional Group Contrasts : The hydroxyl group in CAS 215124-03-1 enables hydrogen bonding, increasing solubility in protic solvents but introducing acidity (pKa ~10). In contrast, JN-3609’s dioxolane and fluorine improve lipid solubility and metabolic stability.

- Halogen Effects : Both compounds contain iodine, but JN-3609’s fluorine vs. CAS 215124-03-1’s chlorine results in distinct electronic profiles. Fluorine’s stronger electron-withdrawing effect may deactivate the benzene ring toward electrophilic attack compared to chlorine .

Biological Activity

3-(1,3-Dioxolan-2-yl)-2-fluoro-5-iodobenzaldehyde (CAS No. 2586126-27-2) is a compound that has garnered interest due to its potential biological activities. This compound features a dioxolane ring, which is known for its utility in medicinal chemistry and organic synthesis. The presence of fluorine and iodine atoms in its structure may contribute to its biological properties, making it a candidate for further investigation in pharmacological applications.

- Molecular Formula : C₁₀H₈FIO₃

- Molecular Weight : 322.07 g/mol

- Physical State : Solid at room temperature

Synthesis

The synthesis of this compound can typically be achieved through various organic reactions involving dioxolane derivatives and halogenated benzaldehydes. The specific synthetic routes may vary, but they often involve the use of catalysts and controlled reaction conditions to optimize yield and purity .

Antimicrobial Activity

Research has indicated that compounds containing the 1,3-dioxolane structure exhibit a range of biological activities, particularly antimicrobial effects. For instance, studies have shown that certain 1,3-dioxolanes demonstrate significant antibacterial activity against various strains such as Staphylococcus aureus and Pseudomonas aeruginosa . The incorporation of halogens like fluorine and iodine can enhance the lipophilicity and reactivity of these compounds, potentially increasing their efficacy against microbial targets.

Antifungal Activity

In addition to antibacterial properties, derivatives of dioxolanes have been reported to possess antifungal activity. For example, compounds similar to this compound have shown effectiveness against Candida albicans, a common fungal pathogen . The mechanism by which these compounds exert their antifungal effects may involve disruption of fungal cell membranes or interference with critical metabolic pathways.

Case Studies

-

Study on Antibacterial Efficacy :

A study evaluated the antibacterial activity of various dioxolane derivatives, including those with similar structural features to our compound. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 625 µg/mL to 1250 µg/mL against S. aureus and E. faecalis . -

Antifungal Screening :

In another investigation focused on antifungal activity, several dioxolane derivatives were tested against C. albicans. The findings revealed that most tested compounds displayed significant antifungal activity, with some achieving MIC values below 1000 µg/mL .

Comparative Biological Activity Table

| Compound Name | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |

|---|---|---|

| This compound | 625 - 1250 | <1000 |

| Dioxolane Derivative A | 500 - 1000 | <500 |

| Dioxolane Derivative B | >2000 | <1000 |

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for introducing the 1,3-dioxolane group into aromatic aldehydes like 3-(1,3-Dioxolan-2-yl)-2-fluoro-5-iodobenzaldehyde?

- Methodological Answer : The 1,3-dioxolane group is typically introduced via acetal or ketal formation. For example, a vicinal diol can react with a carbonyl-containing intermediate under acidic conditions to form the dioxolane ring. Evidence from similar compounds (e.g., 2-(1,3-Dioxolan-2-yl)furan in ) suggests that protecting aldehyde or ketone functionalities during synthesis is a viable strategy. The iodine substituent at position 5 may be introduced via electrophilic aromatic substitution or halogen exchange reactions, while fluorine at position 2 can be incorporated using directed ortho-metalation or fluorinating agents .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : and NMR can identify the dioxolane protons (δ 4.8–5.2 ppm) and the aldehyde proton (δ ~10 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (CHFOI).

- X-ray Crystallography : Programs like SHELXL ( ) are widely used for refining crystal structures, particularly for verifying the spatial arrangement of iodine and fluorine substituents, which are critical for reactivity studies .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during cross-coupling reactions involving the iodine substituent, and how can they be addressed?

- Methodological Answer : The iodine atom at position 5 is a prime site for Suzuki-Miyaura or Ullmann couplings. However, steric hindrance from the dioxolane group and electronic effects of the fluorine atom can reduce reactivity. Using bulky ligands (e.g., SPhos) or optimizing reaction temperatures (e.g., 80–100°C in DMF) improves regioselectivity. highlights boronic acids with dioxolane groups as effective coupling partners, suggesting pre-functionalized reagents can streamline synthesis .

Q. How does the aldehyde group’s inherent reactivity impact multi-step syntheses, and what protective strategies are recommended?

- Methodological Answer : The aldehyde is prone to oxidation or nucleophilic attack. In situ protection via dioxolane formation (as seen in ) is impractical here since the aldehyde is already part of the target structure. Instead, mild reaction conditions (e.g., low-temperature, inert atmospheres) and selective catalysts (e.g., TEMPO for controlled oxidations) are advised. For downstream functionalization, reductive amination or condensation reactions are preferable .

Q. What computational tools are effective for predicting reaction pathways or electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) can model the electron-withdrawing effects of fluorine and iodine on the aromatic ring, predicting sites for electrophilic/nucleophilic attack. Molecular docking studies may also explore interactions with biological targets, leveraging the compound’s potential as a pharmacophore .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NOE effects or coupling constants) for this compound?

- Methodological Answer : Discrepancies in NMR data often arise from conformational flexibility or dynamic processes. Variable-temperature NMR or 2D techniques (e.g., NOESY, HSQC) clarify spatial relationships. For crystallographic ambiguities, SHELX’s dual-space algorithms ( ) help refine structures against high-resolution data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.